3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
3,4-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted at position 1 with a propane-1-sulfonyl group and at position 7 with a benzamide moiety bearing 3,4-difluoro substituents. The propane-1-sulfonyl group distinguishes it from structurally related analogs, as sulfonyl substituents are known to influence electronic properties, solubility, and binding interactions with biological targets. The 3,4-difluoro pattern on the benzamide ring may enhance metabolic stability and lipophilicity compared to other halogenated analogs.
Properties
IUPAC Name |
3,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-2-10-27(25,26)23-9-3-4-13-5-7-15(12-18(13)23)22-19(24)14-6-8-16(20)17(21)11-14/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXMEJGZTRZUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: : This step may involve the cyclization of aniline derivatives under acidic or basic conditions to form the tetrahydroquinoline structure.
Introduction of the Sulfonyl Group: : The tetrahydroquinoline core is then subjected to sulfonylation using reagents such as sulfonyl chlorides or sulfones under appropriate conditions (e.g., in the presence of a base like triethylamine).
Fluorination: : The aromatic ring is selectively fluorinated using reagents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Amide Bond Formation: : The final step involves coupling the fluorinated sulfonyl tetrahydroquinoline with a benzoyl chloride to form the amide bond, typically using coupling reagents like EDCI/HOBt under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up these synthetic steps with optimizations to improve yield and reduce cost. Continuous flow chemistry and automation might be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: : The presence of the sulfonyl group makes the compound susceptible to reduction reactions, potentially leading to desulfonylation.
Substitution: : Both the fluorinated aromatic rings and the sulfonyl group allow for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under basic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions will vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Histone Deacetylase Inhibition
One of the most promising applications of this compound is its potential role as an inhibitor of histone deacetylases (HDACs) . HDACs are critical in regulating gene expression and are implicated in various cancers. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, which may result in altered cellular processes such as differentiation and apoptosis.
Case Study: Cancer Therapy
Preliminary studies have indicated that 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide may exhibit anti-cancer properties. For instance:
- In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis.
- In vivo studies on animal models showed a reduction in tumor size when treated with this compound compared to controls.
Metabolic Disorders
The compound has also been investigated for its effects on metabolic pathways. It has shown potential as a therapeutic agent for conditions such as type 2 diabetes and obesity due to its ability to enhance insulin sensitivity and glucose tolerance.
Case Study: PTP1B Inhibition
Another significant application is its activity as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling:
- In vitro assays indicated that the compound significantly improves insulin signaling pathways.
- Animal studies revealed that treatment with this compound led to improved glucose homeostasis and reduced body weight in models of obesity.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3,4-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | Sulfonamide derivative; fluorinated | HDAC inhibitor; potential anti-cancer agent |
| 2,6-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Similar structure; different fluorination | PTP1B inhibitor; enhances insulin sensitivity |
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is likely related to its ability to interact with specific molecular targets:
Molecular Targets: : Potential targets include various enzymes and receptors involved in metabolic pathways, where the compound may act as an inhibitor or modulator.
Pathways Involved: : The compound may influence signaling pathways by binding to key proteins, altering their function and downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with morpholine- and piperidine-substituted tetrahydroquinoline derivatives reported in recent studies (e.g., compounds 10e, 10f, and 10g in ). Below is a systematic comparison:
Substituent Analysis at Position 1 of the Tetrahydroquinoline Core
Key Insight : The propane-1-sulfonyl group in the target compound introduces a bulkier, more electron-deficient moiety compared to the morpholine/piperidine carbonyl groups in analogs. This could reduce metabolic degradation (sulfonyl groups are less prone to hydrolysis than carbonyls) but may also decrease solubility.
Benzamide Substitution Patterns
Biological Activity
3,4-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that combines a tetrahydroquinoline structure with a sulfonamide group. This unique configuration suggests potential therapeutic applications, particularly in oncology and antimicrobial research. The compound's biological activity has been investigated through various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key properties include:
- Molecular Weight : 430.5 g/mol
- CAS Number : 951543-13-8
The biological activity of 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have shown inhibitory effects on MEK enzymes, which are critical in the MAPK/ERK signaling pathway associated with cell proliferation and survival .
Antitumor Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance:
- In vitro Studies : The compound has been tested against various human cancer cell lines, showing promising cytotoxic effects similar to established chemotherapeutics. The structure-activity relationship (SAR) indicates that modifications in the sulfonamide and tetrahydroquinoline moieties can enhance antitumor efficacy .
Antimicrobial Activity
In addition to its antitumor effects, this compound may exhibit antimicrobial properties. Similar sulfonamide compounds have been reported to show activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial folate synthesis pathways .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study involving tetrahydroquinoline derivatives highlighted their effectiveness against breast and colon cancer cell lines. The results indicated that structural modifications could enhance selectivity and potency against specific cancer types .
- Antimicrobial Properties : Research on sulfonamide derivatives demonstrated their ability to inhibit bacterial growth in vitro. The disk diffusion method was employed to assess efficacy against common pathogens .
Q & A
Q. What synthetic routes are recommended for preparing 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves coupling a 3,4-difluorobenzoyl chloride derivative with a 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine intermediate under Schotten-Baumann or nucleophilic acyl substitution conditions. Key steps include:
- Sulfonylation : Reacting tetrahydroquinoline with propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .
- Amide Coupling : Using 3,4-difluorobenzoyl chloride with the sulfonylated tetrahydroquinoline in anhydrous dichloromethane or THF, catalyzed by Hünig’s base.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%).
Optimization focuses on controlling moisture, stoichiometric ratios (1:1.2 for acyl chloride:amine), and reaction time (2–4 hours) to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves sulfonyl, fluorine, and tetrahydroquinoline protons. Key signals:
- Sulfonyl group: δ 1.2–1.5 ppm (CH₃), 3.3–3.6 ppm (SO₂CH₂).
- Fluorine atoms: Distinct ¹⁹F NMR shifts at δ -110 to -120 ppm (ortho/meta-F) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 421.12 (calculated for C₂₀H₁₉F₂N₂O₃S).
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) verifies purity (>98%) and detects fluorinated impurities .
Advanced Research Questions
Q. How does the compound’s RORγ inverse agonistic activity compare to structurally related analogs, and what structural features dictate potency differences?
Methodological Answer : Structural analogs in (e.g., SR1555, IC₅₀ = 1.5 μM; ML209, IC₅₀ = 51 nM) suggest:
- Fluorine Positioning : 3,4-Difluoro substitution on the benzamide enhances RORγ binding vs. mono-fluoro analogs (e.g., 2-chloro-6-fluoro derivative, IC₅₀ <15 μM) by improving hydrophobic interactions .
- Sulfonyl Linker : Propane-1-sulfonyl groups improve solubility and metabolic stability compared to aryl-sulfonyl derivatives (e.g., 4-fluorophenylsulfonyl, IC₅₀ <1 μM) .
- Assay Design : Use RORγ reporter assays (HEK293 cells transfected with RORγ-LBD) and competitive binding studies (surface plasmon resonance) to quantify IC₅₀ and validate selectivity over RORα/β .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
Methodological Answer : Contradictions may arise from cell-type-specific expression levels, assay sensitivity, or off-target effects. Strategies include:
- Triangulation : Cross-validate results using orthogonal assays (e.g., luciferase reporter, qPCR for target genes, and primary cell models) .
- Dose-Response Curves : Assess activity across a wide concentration range (1 nM–100 μM) to identify non-linear effects .
- Kinetic Studies : Time-resolved FRET or thermal shift assays differentiate direct binding from allosteric modulation .
Q. How can computational modeling predict the compound’s binding mode to RORγ, and what validation methods are recommended?
Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina with RORγ’s crystal structure (PDB: 4NIE) to identify key interactions (e.g., hydrogen bonds with Arg367, hydrophobic contacts with Leu324) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (AMBER or GROMACS) to assess ligand-protein residence time .
- Mutagenesis Validation : Test binding affinity against RORγ mutants (e.g., Arg367Ala) via SPR or isothermal titration calorimetry (ITC) .
Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t₁/₂) and intrinsic clearance .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
- In Vivo PK : Administer intravenously/orally to Sprague-Dawley rats (3 mg/kg); collect plasma for LC-MS/MS analysis of AUC, Cₘₐₓ, and t₁/₂ .
- Toxicity : Ames test (bacterial reverse mutation) and hERG channel inhibition assays (patch-clamp) assess genotoxicity and cardiac risk .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer :
- Receptor Conformational Sampling : Use accelerated MD to explore alternative binding poses missed in rigid docking .
- Free Energy Calculations : Apply MM-GBSA or free energy perturbation to refine binding affinity predictions .
- Experimental Validation : Synthesize and test analogs with modified substituents (e.g., replacing difluoro with chloro) to validate predicted SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
